molecular formula C9H16O2 B14752402 2-Hydroxycyclononanone CAS No. 496-83-3

2-Hydroxycyclononanone

Cat. No.: B14752402
CAS No.: 496-83-3
M. Wt: 156.22 g/mol
InChI Key: MNGJLYXSUIUTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxycyclononanone is an organic compound characterized by a nine-carbon ring structure with a hydroxyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclononanone can be synthesized through the oxidation of this compound using cupric acetate in acetic acid. The reaction involves heating the mixture to reflux, followed by extraction and purification steps . Another method involves the oxidation of sebacoin with chromium trioxide in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclononanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1,2-Cyclononanedione.

    Reduction: Secondary alcohols.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

2-Hydroxycyclononanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclononanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Comparison: 2-Hydroxycyclononanone is unique due to its nine-carbon ring structure, which provides distinct steric and electronic properties compared to its smaller ring analogs

Properties

CAS No.

496-83-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-hydroxycyclononan-1-one

InChI

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9(8)11/h8,10H,1-7H2

InChI Key

MNGJLYXSUIUTPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(=O)CCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.